Potassium magnesium L-aspartate

Description

The exact mass of the compound this compound is 630.0311853 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

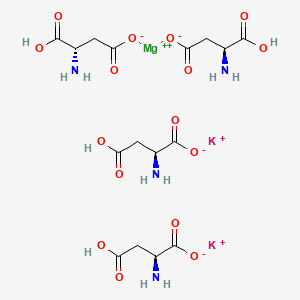

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;dipotassium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;(3S)-3-amino-4-hydroxy-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H7NO4.2K.Mg/c4*5-2(4(8)9)1-3(6)7;;;/h4*2H,1,5H2,(H,6,7)(H,8,9);;;/q;;;;2*+1;+2/p-4/t4*2-;;;/m0000.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBRFZFUCKKGDJ-HJWRJIQTSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)[O-].C([C@@H](C(=O)O)N)C(=O)[O-].[Mg+2].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24K2MgN4O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical and Foundational Aspects of L Aspartate Biochemistry Research

Early Discoveries and Characterization of Aspartate

The journey into the biochemical significance of aspartate began with the isolation of its close relative, asparagine. In 1806, French chemists Louis Nicolas Vauquelin and Pierre Jean Robiquet successfully isolated a crystalline substance from asparagus juice, which they named asparagine. wikipedia.orgajinomoto.co.jp This marked the first time an amino acid was isolated. wikipedia.org More than two decades later, in 1827, the discovery of aspartic acid itself was achieved by Auguste-Arthur Plisson and Étienne-Ossian Henry. wikipedia.org They accomplished this by the hydrolysis of asparagine, initially using lead hydroxide (B78521) as their method. wikipedia.org

The determination of aspartate's precise chemical structure was a gradual process that unfolded over several decades. A significant step was taken in 1846 when Italian chemist Raffaele Piria treated asparagine with nitrous acid. wikipedia.org This experiment removed the molecule's amine groups and converted it into malic acid, revealing a fundamental four-carbon atom chain structure. wikipedia.org Further clarification came in 1862 from the German chemist Hermann Kolbe, who deduced that asparagine was an amide of an amine of succinic acid. wikipedia.org The final piece of the structural puzzle was placed in 1888 by Italian chemist Arnaldo Piutti, who, after successfully synthesizing asparagine, published its correct and complete structure. wikipedia.org

Table 1: Key Milestones in the Discovery of Aspartate

Evolution of Aspartate's Central Role in Metabolic Theory

Aspartate is now recognized as a nodal metabolite, occupying a critical position in the intersection of major metabolic pathways. nih.gov Its importance stems from its role as a precursor and a participant in a wide array of essential biochemical processes. The understanding of this central role evolved as researchers gradually uncovered its involvement in various metabolic networks.

In the human body, aspartate is synthesized most commonly through the transamination of oxaloacetate, a key component of the citric acid cycle. wikipedia.org This links aspartate metabolism directly to cellular energy production. One of its most fundamental roles is as a building block for other amino acids. In plants and microorganisms, aspartate is the starting point for the synthesis of four amino acids that are essential for humans: methionine, threonine, isoleucine, and lysine (B10760008). wikipedia.orgoup.com

Furthermore, aspartate is indispensable for the synthesis of all nucleotides, the building blocks of DNA and RNA. nih.govwikipedia.org It contributes a nitrogen atom for the creation of inosine, the precursor to purine (B94841) bases, and is a core component in the synthesis of pyrimidine (B1678525) bases. wikipedia.orgwikipedia.org The synthesis of pyrimidines begins with the condensation of aspartate and carbamoyl (B1232498) phosphate (B84403). wikipedia.orgbritannica.com

Aspartate also plays a crucial role in the urea (B33335) cycle, where it donates the second nitrogen atom for the formation of urea, the primary vehicle for excreting excess nitrogen from the body. wikipedia.orgtaylorandfrancis.com Its function extends to gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources. wikipedia.orgtaylorandfrancis.com Additionally, it is a key component of the malate-aspartate shuttle, a system that transports reducing equivalents from the cytosol into the mitochondria, which is vital for cellular respiration. wikipedia.orgrupahealth.com The discovery of its participation in these diverse and critical pathways solidified the perception of aspartate as a central hub in metabolic theory.

Historical Development of Aspartate-Related Enzyme Studies

The elucidation of aspartate's metabolic functions is intrinsically linked to the discovery and characterization of the enzymes that catalyze its transformations. The study of these enzymes has provided deep insights into amino acid metabolism, cellular regulation, and disease.

Aspartate Aminotransferase (AST): First described in 1954 by Arthur Karmen and his colleagues, aspartate aminotransferase (AST), also known as glutamic oxaloacetic transaminase (GOT), is a pivotal enzyme in amino acid metabolism. wikipedia.org AST catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate, yielding oxaloacetate and glutamate (B1630785). wikipedia.orgontosight.ai This reaction provides a direct link between amino acid metabolism and the citric acid cycle. The enzyme requires pyridoxal-5'-phosphate (P5'P) as a coenzyme. nih.gov Found in high concentrations in the liver, heart, skeletal muscle, and kidneys, AST exists as two distinct isoenzymes: one in the cytoplasm and another in the mitochondria. rupahealth.comnih.gov X-ray crystallography studies have successfully determined the three-dimensional structure of AST from various sources, revealing a dimeric protein with two identical subunits. wikipedia.org

Asparagine Synthetase (ASNS): This enzyme catalyzes the ATP-dependent synthesis of asparagine from aspartate, with glutamine typically serving as the amide donor. physiology.orgnih.gov The clinical importance of asparagine metabolism was first suggested by studies in 1953, which found that guinea pig serum could inhibit the growth of certain lymphomas. physiology.org In the early 1960s, the active agent was identified as the enzyme L-asparaginase, which depletes asparagine. physiology.org This led to the realization that some cancer cells have low or undetectable levels of ASNS and are therefore dependent on extracellular asparagine for survival. nih.gov Later research identified the ASNS gene as essential for the G1 progression phase of the cell cycle. physiology.org

Aspartate Ammonia-Lyase (Aspartase): This enzyme catalyzes the reversible deamination of aspartate to form fumarate (B1241708) and ammonia (B1221849). britannica.com The product, fumarate, is an intermediate in the citric acid cycle, providing another direct connection to central carbon metabolism. britannica.com The industrial production of aspartate often utilizes the reverse reaction, the amination of fumarate, catalyzed by this enzyme. wikipedia.org Studies on the evolution of bacteria like Yersinia pestis have highlighted how the functionality of the gene encoding aspartase can be a tipping point in the bacterium's fitness and adaptation to different environments. globalbiodefense.com

Other Key Enzymes: The study of other aspartate-related enzymes has further broadened our understanding of its metabolic reach.

Aspartate Carbamoyltransferase: This enzyme is a key regulator in the pyrimidine biosynthetic pathway, where it catalyzes the committed step: the reaction between aspartate and carbamoyl phosphate. wikipedia.org

Prephenate Aminotransferase (PAT): In plants, a bifunctional enzyme has been discovered that displays both aspartate aminotransferase and prephenate aminotransferase activity. nih.gov This enzyme is crucial for the biosynthesis of the aromatic amino acids phenylalanine and tyrosine, linking aspartate metabolism to the synthesis of phenylpropanoids and lignin. nih.gov

Table 2: Foundational Aspartate-Related Enzymes and Their Discovery

Advanced Coordination Chemistry of L Aspartate with Divalent Cations

Fundamental Principles of Aspartate Coordination to Metal Ions

L-aspartic acid, an α-amino acid, possesses three potential coordination sites: the α-amino group, the α-carboxylate group, and the β-carboxylate group. This trifunctional nature allows it to act as a versatile ligand, capable of forming stable complexes with a variety of metal ions. The coordination behavior of L-aspartate is highly dependent on the pH of the solution, which dictates the protonation state of its functional groups, and the nature of the metal ion involved. mdpi.commdpi.com

The coordination of Mg²⁺ by L-aspartate can occur through various modes, including monodentate, bidentate, and tridentate interactions. mdpi.com The specific coordination mode adopted in potassium magnesium L-aspartate will dictate the geometry and stoichiometry of the resulting complex.

Spectroscopic and Structural Elucidation of Aspartate-Metal Complexes

A suite of spectroscopic and structural techniques is employed to unravel the intricate details of L-aspartate-metal complexes. These methods provide invaluable insights into the bonding, structure, and electronic properties of compounds like this compound.

Infrared Spectroscopy Applications in Complex Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups involved in metal coordination. osti.govhawaii.edu When L-aspartate coordinates to a metal ion such as magnesium, characteristic shifts in the vibrational frequencies of its carboxylate and amino groups are observed. researchgate.net

The asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻) are particularly informative. nih.gov A significant shift in the asymmetric stretching frequency of the carboxylate group upon metal coordination is a clear indicator of its involvement in bonding. researchgate.net For instance, in a lead-aspartate complex, the asymmetric stretching absorption of the carboxylate is located at 1532 cm⁻¹, which is lower than in the uncomplexed form. at.ua The difference between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies (Δν) can provide clues about the coordination mode of the carboxylate group (monodentate, bidentate, or bridging). at.ua The presence of bands in the far-IR region can also be indicative of metal-ligand vibrations, such as the Pb-NH₂ vibration observed around 325 cm⁻¹. at.ua

Electronic and UV-Vis Spectroscopy Analyses of Coordination

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which are influenced by the coordination environment of the metal ion. libretexts.orglibretexts.orgcsbsju.edu While magnesium itself is a d⁰ ion and does not exhibit d-d transitions, the coordination of L-aspartate can lead to shifts in the ligand-based electronic transitions. researchgate.netyoutube.com

The absorption spectra of L-aspartate complexes can reveal ligand-to-metal charge transfer (LMCT) bands or changes in the π→π* and n→π* transitions of the carboxylate and amino groups upon coordination. researchgate.net The appearance of new absorption bands or shifts in existing ones upon complexation can confirm the interaction between the metal ion and the ligand.

X-ray Crystallography in Aspartate-Metal Coordination Structures

For this compound, X-ray crystallography would elucidate the exact coordination environment of the magnesium ion, confirming whether L-aspartate acts as a monodentate, bidentate, or tridentate ligand. It would also reveal the role of the potassium ion and any water molecules in the crystal lattice. mdpi.com Structural studies on similar amino acid complexes have shown that the coordination can lead to the formation of complex networks and specific packing arrangements. nih.gov

Coordination Modes of Aspartate Ligands in Metal Complexes

The versatility of L-aspartate as a ligand is evident in its ability to adopt various coordination modes. mdpi.comacs.org The specific mode of coordination is influenced by factors such as the metal-to-ligand ratio, pH, and the presence of other coordinating species.

Monodentate Coordination Mechanisms

In a monodentate coordination mode, the L-aspartate ligand binds to the metal center through a single donor atom. libretexts.orgyoutube.comyoutube.com This typically involves one of the oxygen atoms of either the α- or β-carboxylate groups. Monodentate coordination is one of the fundamental ways ligands can interact with a central metal ion. researchgate.net While less common for a potentially multidentate ligand like aspartate, it can occur under specific conditions or as part of a more complex coordination scheme where other ligands occupy the remaining coordination sites of the metal. The study of such mechanisms is crucial for understanding the initial steps of complex formation and the dynamic equilibria that can exist in solution.

Bidentate Coordination Systems

In a bidentate coordination system, the L-aspartate molecule anchors itself to a central metal ion through two of its donor atoms. unacademy.com This mode of binding is a fundamental interaction in bioinorganic chemistry. The L-aspartate anion possesses two carboxylate groups and an amino group, all of which are potential sites for coordination. In bidentate systems, the metal ion is typically chelated by either the two oxygen atoms of a single carboxylate group or by one oxygen from each of the two carboxylate groups.

A common bidentate chelation involves the α-carboxylate and the amino group, forming a stable five-membered ring. This arrangement is prevalent in many metalloproteins where aspartate residues are key to metal ion binding. The stability of these complexes is influenced by several factors, including the nature of the metal ion and the steric and electronic properties of the surrounding molecular environment.

| Metal Ion | Donor Atoms Involved | Typical Coordination Geometry |

| Mg(II) | Two oxygen atoms from one carboxylate | Octahedral |

| Ca(II) | Two oxygen atoms from different carboxylates | Variable |

| Zn(II) | α-carboxylate oxygen and amino nitrogen | Tetrahedral or Octahedral |

| Cu(II) | α-carboxylate oxygen and amino nitrogen | Square Planar or Distorted Octahedral |

This table illustrates common bidentate coordination modes of L-aspartate with various divalent cations.

Research has shown that the specific geometry of the bidentate complex can vary. For instance, studies on calcium-binding proteins have revealed that aspartate can coordinate to Ca(II) in a monodentate fashion, where only one oxygen atom is involved, or in a symmetrical bidentate manner. researchgate.net The flexibility in coordination allows for the fine-tuning of the metal ion's properties within the protein's active site.

Tridentate Coordination Architectures

When L-aspartate utilizes three donor atoms to bind to a single metal center, it forms a tridentate coordination complex. acs.orgacs.org This mode of binding is particularly significant as it offers enhanced stability compared to bidentate or monodentate interactions. In a tridentate arrangement, the L-aspartate ion typically coordinates through the amino nitrogen and one oxygen atom from each of the two carboxylate groups. This "facial" coordination creates two fused five- and six-membered chelate rings, a thermodynamically favorable arrangement.

The tridentate coordination of L-aspartate is crucial in the active sites of various enzymes where a precise positioning of the metal ion is required for catalytic activity. For example, in some metalloenzymes, the rigid framework provided by the tridentate aspartate ligand helps to orient the substrate and facilitate the chemical reaction.

| Complex | Metal Ion | Coordinated Atoms from L-Aspartate | Reference |

| [Cu(L-asp)(phen)(H₂O)] | Cu(II) | Amino N, α-carboxylate O, β-carboxylate O | acs.orgacs.org |

| [Ni(L-asp)(imidazole)₃] | Ni(II) | Amino N, α-carboxylate O, β-carboxylate O | acs.org |

This table provides examples of structurally characterized tridentate L-aspartate complexes.

pH Dependence in Metal-Aspartate Complex Formation Dynamics

The formation and stability of metal-aspartate complexes are profoundly influenced by the pH of the surrounding medium. nih.gov The state of protonation of L-aspartate's functional groups—the two carboxylic acid groups and the amino group—is directly dependent on the pH. These groups have distinct pKa values, and as the pH changes, the availability of deprotonated, negatively charged carboxylate groups and the neutral amino group for metal coordination varies.

At very low pH, all three functional groups are protonated, and the aspartic acid exists as a cation. In this state, its ability to coordinate with metal cations is significantly diminished. As the pH increases, the carboxylic acid groups deprotonate sequentially. The α-carboxylic group (pKa ~2.1) deprotonates first, followed by the β-carboxylic group (pKa ~3.9). This creates negatively charged carboxylate groups that are excellent ligands for metal ions.

The amino group (pKa ~9.8) remains protonated over a wide pH range. The deprotonation of the amino group at higher pH values makes the neutral nitrogen atom available for coordination, which is crucial for the formation of stable chelate rings, particularly in bidentate and tridentate complexes.

| pH Range | Dominant L-Aspartate Species | Metal Coordination Potential |

| < 2 | H₃Asp⁺ | Low |

| 2 - 4 | H₂Asp | Moderate (carboxylate coordination) |

| 4 - 9 | HAsp⁻ | High (carboxylate and amino coordination) |

| > 10 | Asp²⁻ | Very High (all donor sites available) |

This table summarizes the pH-dependent speciation of L-aspartate and its corresponding potential for metal ion coordination.

The interplay between pH and metal concentration determines the specific type and stability of the complex formed. For instance, at physiological pH (~7.4), L-aspartate exists predominantly as the HAsp⁻ species, with both carboxylate groups deprotonated and the amino group protonated. This form readily chelates divalent cations. The pH-dependent nature of these interactions is fundamental to the regulation of metal ion homeostasis and the function of metalloproteins in biological systems. nih.gov The solubility of the resulting metal complexes is also pH-dependent. researchgate.net

Advanced Biosynthesis and Metabolic Interconnections of L Aspartate

Centrality of Aspartate in Core Metabolic Networks

L-aspartate's significance extends far beyond its role as a proteinogenic amino acid. wikipedia.org It is a central node in the metabolic network, linking amino acid metabolism with other fundamental cellular processes. oup.com

Precursor Role in Essential Amino Acid Biosynthesis (Lysine, Threonine, Methionine, Isoleucine, Asparagine)

In plants and microorganisms, L-aspartate is the common precursor for a family of essential amino acids that humans and other animals must obtain from their diet. nih.govnih.gov This "aspartate family" includes lysine (B10760008), threonine, methionine, and isoleucine. ontosight.ainih.govresearchgate.net The biosynthetic pathways for these amino acids are highly branched and subject to complex regulatory mechanisms to ensure a balanced supply for cellular needs. ontosight.aiproteopedia.orgbiocyclopedia.com

The conversion of aspartate into these essential amino acids begins with its phosphorylation by the enzyme aspartate kinase. wikipedia.org This initial step is a critical regulatory point in the pathway. nih.gov From there, the pathway branches to produce the different amino acids. For instance, one branch leads to the synthesis of lysine, while another leads to threonine, isoleucine, and methionine. biocyclopedia.com

Asparagine is also synthesized from aspartate in a reaction catalyzed by asparagine synthetase. wikipedia.orgyoutube.com This process involves the transfer of an amino group, often from glutamine, to aspartate. youtube.com

The table below summarizes the amino acids derived from L-aspartate.

| Amino Acid | Classification | Precursor |

| Lysine | Essential | L-Aspartate |

| Threonine | Essential | L-Aspartate |

| Methionine | Essential | L-Aspartate |

| Isoleucine | Essential | L-Aspartate |

| Asparagine | Non-essential | L-Aspartate |

Linkages to Nucleotide and Cofactor Biosynthesis Pathways

L-aspartate is a key contributor to the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA. oup.com In purine biosynthesis, the amino group of aspartate provides one of the nitrogen atoms (N1) for the purine ring. utah.edunews-medical.net

In the de novo synthesis of pyrimidines, the entire aspartate molecule, excluding its amino group, is incorporated into the pyrimidine ring. utah.eduwikipedia.org The process starts with the condensation of carbamoyl (B1232498) phosphate (B84403) and aspartate, a reaction catalyzed by aspartate transcarbamoylase. utah.eduyoutube.com

Furthermore, aspartate plays a role in the biosynthesis of certain cofactors. For instance, it is involved in the synthesis of pyridine (B92270) nucleotides. oup.com

Interplay with the Tricarboxylic Acid (TCA) Cycle and Associated Metabolites

This reversible conversion is a key component of the malate-aspartate shuttle, a mechanism that transports reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation. wikipedia.orgahajournals.org The catabolism of aspartate-family amino acids, such as lysine and isoleucine, can also feed into the TCA cycle, contributing to cellular energy metabolism. nih.govoup.com

Enzymatic Mechanisms in Aspartate Metabolism

The metabolic transformations of L-aspartate are orchestrated by a suite of specific enzymes. Understanding the function of these enzymes is crucial to appreciating the regulation and integration of aspartate metabolism.

Aspartate Aminotransferase (AST) Activity and Isozyme Functionality

Aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT), is a key enzyme that catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate, forming oxaloacetate and glutamate (B1630785). nih.govwikipedia.org This reaction is central to amino acid metabolism, linking the metabolism of aspartate and glutamate with the TCA cycle. wikipedia.orgyoutube.com

AST exists in two primary isoforms, or isozymes: a cytosolic form (c-AST or GOT1) and a mitochondrial form (m-AST or GOT2). nih.govnih.govwikipedia.org These isozymes are encoded by separate genes and have distinct kinetic properties and physiological roles. wikipedia.orgnih.gov The cytosolic isozyme is primarily involved in the synthesis of aspartate, while the mitochondrial isozyme plays a crucial role in the malate-aspartate shuttle and the catabolism of amino acids. youtube.comwikipedia.org The presence of these two isozymes allows for the differential regulation of aspartate metabolism in different cellular compartments. nih.gov

Aspartate Kinase and Aspartate Semialdehyde Dehydrogenase in Pathway Initiation

The biosynthesis of the aspartate family of amino acids is initiated by two key enzymes: aspartate kinase (AK) and aspartate-semialdehyde dehydrogenase (ASADH). nih.govnih.govacs.org

Aspartate kinase (AK) catalyzes the first committed step in the pathway: the phosphorylation of L-aspartate to form L-4-aspartyl phosphate. wikipedia.orgnih.govnih.gov This reaction is a major regulatory point, and in many organisms, including E. coli, there are multiple isozymes of AK, each subject to feedback inhibition by different end-product amino acids (lysine, threonine, or methionine). wikipedia.orgebi.ac.ukwikipedia.org This allows for the independent regulation of the biosynthesis of each amino acid. wikipedia.org

Aspartate-semialdehyde dehydrogenase (ASADH) catalyzes the second step, the reduction of L-4-aspartyl phosphate to L-aspartate-4-semialdehyde. acs.orgontosight.aiwikipedia.org This reaction is also crucial for the pathway and is a target for the development of new antimicrobial agents, as this pathway is absent in animals. wikipedia.orgnih.govnih.gov The product of this reaction, aspartate-semialdehyde, is a key branch point intermediate that can be directed towards the synthesis of either lysine or the threonine/methionine branch of the pathway. ontosight.aiebi.ac.ukuniprot.org

The table below provides a summary of the key enzymes in the initial steps of the aspartate family biosynthetic pathway.

| Enzyme | EC Number | Function |

| Aspartate Kinase (AK) | 2.7.2.4 | Catalyzes the phosphorylation of L-aspartate. wikipedia.org |

| Aspartate-Semialdehyde Dehydrogenase (ASADH) | 1.2.1.11 | Catalyzes the reduction of L-4-aspartyl phosphate. wikipedia.org |

L-Aspartate Oxidase Catalytic Mechanisms

L-aspartate oxidase (LASPO), encoded by the nadB gene in bacteria like Escherichia coli, is a flavoenzyme that catalyzes the first step in the de novo synthesis of NAD+. nih.gov It performs the oxidation of L-aspartate to iminoaspartate. nih.govebi.ac.uk A notable characteristic of this enzyme is its ability to use either molecular oxygen or fumarate (B1241708) as an electron acceptor to reoxidize its FAD cofactor, allowing it to function under both aerobic and anaerobic conditions. nih.govebi.ac.uk This pathway is absent in mammals, making LASPO a potential target for drug design. ebi.ac.uk

The crystal structure of LASPO reveals a three-domain structure: an FAD-binding domain, a capping domain, and a C-terminal helical domain. nih.gov The active site is located in a cleft between the FAD-binding and capping domains. nih.gov While it shares significant sequence homology and structural folds with the succinate (B1194679) dehydrogenase/fumarate reductase (SDH/FRD) family, its catalytic mechanism has been a subject of detailed investigation. nih.govnih.gov Kinetic isotope effect studies have been employed to distinguish between several proposed mechanisms. nih.gov

Several catalytic mechanisms have been proposed for L-aspartate oxidase, primarily involving the roles of key active site residues and the FAD cofactor.

| Proposed Mechanism | Key Steps and Residues | Supporting Evidence |

| N1 Deprotonation–Hydride Transfer | 1. Glu121 acts as a base, deprotonating the α-amino group of L-aspartate. 2. A hydride is transferred from C2 of aspartate to the N5 of FAD in a concerted step. nih.gov | Kinetic isotope effect data support a concerted mechanism. nih.gov The presence of Glu121 near the α-amino group is unique to LASPO compared to the SDH/FRD family. nih.gov |

| C3 Deprotonation–Hydride Transfer | 1. Arg290 acts as a base to deprotonate C3 of L-aspartate, while Arg386 and His351 stabilize the substrate. 2. FAD accepts a hydride from C2 of aspartate, forming an enamine intermediate that tautomerizes to the imine product. ebi.ac.uk | This mechanism is analogous to that of succinate dehydrogenase. However, kinetic data have argued against a succinate dehydrogenase-like mechanism for aspartate oxidation. nih.gov |

| FAD Reoxidation | 1. Aerobic: The reduced FADH₂ is reoxidized by molecular oxygen, producing hydrogen peroxide. nih.gov 2. Anaerobic: Fumarate binds after the product dissociates (Ping-Pong mechanism) and accepts a hydride from FADH⁻ to form succinate, with Arg290 likely acting as a proton donor. nih.govebi.ac.uk | The enzyme's ability to function in both aerobic and anaerobic environments is physiologically relevant. nih.gov Kinetic studies support different mechanisms depending on the oxidant (oxygen or fumarate). nih.gov |

Asparagine Synthetase and Asparaginase (B612624) in Aspartate Interconversion

The interconversion between L-aspartate and L-asparagine is a critical metabolic junction, managed by the opposing actions of asparagine synthetase (ASNS) and asparaginase.

Asparagine Synthetase (ASNS) catalyzes the ATP-dependent synthesis of asparagine from aspartate. nih.govnih.gov The reaction involves two main steps occurring in separate active sites connected by a hydrophobic tunnel. wikipedia.org

Aspartate Activation: In the C-terminal synthetase domain, the carboxyl group of aspartate is activated by ATP, forming a β-aspartyl-AMP intermediate and releasing pyrophosphate. nih.govyoutube.com

Ammonia (B1221849) Transfer and Nucleophilic Attack: In the N-terminal glutaminase (B10826351) domain, glutamine is hydrolyzed to release ammonia. nih.govwikipedia.org This ammonia travels through an intramolecular tunnel to the synthetase active site, where it performs a nucleophilic attack on the activated β-aspartyl-AMP intermediate. This results in the formation of asparagine and glutamate. nih.gov

Asparaginase catalyzes the reverse reaction: the hydrolysis of asparagine back into aspartate and ammonia. youtube.com This enzyme is central to certain cancer therapies, as some malignant cells have low levels of ASNS and rely on extracellular asparagine. wikipedia.orgresearchgate.net By depleting circulating asparagine, asparaginase treatment can selectively induce starvation in these cancer cells. researchgate.net In response to this depletion, resistant cancer cells may significantly upregulate their own ASNS expression to survive. wikipedia.org

The interplay between these two enzymes is crucial for maintaining cellular asparagine homeostasis. While ASNS facilitates the creation of asparagine for protein synthesis and other metabolic roles, asparaginase allows for its catabolism, with the resulting aspartate being available to enter central metabolic pathways like the Krebs cycle. youtube.comebi.ac.uk

Regulatory Control of Aspartate Metabolic Fluxes

The metabolic pathways originating from aspartate lead to the synthesis of essential amino acids such as lysine, threonine, methionine, and isoleucine. The flow of carbon through these branched pathways is tightly regulated to meet cellular demands while preventing the wasteful overproduction of intermediates and end products. This control is achieved primarily through allosteric feedback mechanisms and the differential regulation of enzyme isoforms.

Allosteric Feedback Control Mechanisms

Allosteric regulation is a primary mechanism for controlling metabolic flux, where a regulatory molecule binds to an enzyme at a site distinct from the active site, altering its catalytic activity. nih.gov In many biosynthetic pathways, the final product of the pathway inhibits the enzyme that catalyzes the first committed step, a phenomenon known as feedback inhibition. youtube.com

A classic example is the regulation of Aspartate Transcarbamoylase (ATCase) , which catalyzes the first step in pyrimidine biosynthesis. youtube.com The end product of this pathway, cytidine (B196190) triphosphate (CTP), is an allosteric inhibitor of ATCase. youtube.comyoutube.com When CTP levels are high, it binds to the regulatory subunits of ATCase, stabilizing the enzyme in a low-activity "T-state" (tight state) and slowing down the entire pathway. youtube.com Conversely, adenosine (B11128) triphosphate (ATP), a purine and a sign of high cellular energy, acts as an allosteric activator. ATP stabilizes the high-activity "R-state" (relaxed state), increasing the rate of pyrimidine synthesis. youtube.com This cross-pathway regulation helps maintain a balance between purine and pyrimidine pools.

In the aspartate-derived amino acid pathway in plants and bacteria, similar feedback loops exist. The enzymes at the branch points are often regulated by the end products of their specific branch. For instance, the different isoforms of aspartate kinase can be inhibited by lysine and threonine, thereby controlling the initial entry of aspartate into the pathway. nih.govcornell.edu These interactions ensure that the synthesis of one amino acid does not deplete the common pool of intermediates needed for others, maintaining a high degree of independence between competing branches. nih.govcornell.edu

Functional Redundancy and Contribution of Enzyme Isoforms to Flux Regulation

Many key enzymes in branched metabolic pathways exist as multiple isoforms (or isoenzymes), which are distinct proteins that catalyze the same reaction. While this might suggest functional redundancy, these isoforms often exhibit different kinetic properties and sensitivities to allosteric effectors. nih.govcornell.edu This differential regulation allows for more nuanced control over metabolic flux than a single enzyme could provide.

The aspartate-derived amino acid pathway in the plant Arabidopsis thaliana serves as an excellent model for studying the role of enzyme isoforms. nih.govcornell.edu

| Enzyme Family | Isoforms in Arabidopsis (leaf chloroplasts) | Regulatory Differences | Functional Contribution |

| Aspartate Kinase (AK) | Monofunctional: AK1, AK2Bifunctional: AKI–HSDH I, AKII–HSDH II | These isoforms show different sensitivities to feedback inhibition by lysine and threonine and activation by other effectors like S-adenosylmethionine (AdoMet). nih.gov | A kinetic model demonstrated that the isoforms are not functionally redundant. They contribute unequally to the total metabolic flux and its regulation, with their distinct properties being essential for maintaining pathway independence. nih.govcornell.edu |

| Dihydrodipicolinate Synthase (DHDPS) | DHDPS1, DHDPS2 | The isoforms differ in their regulatory properties in response to the allosteric inhibitor lysine. | The presence of multiple, differentially regulated isoforms at this key branch point for lysine synthesis allows for fine-tuning of the carbon flux into this specific branch. nih.gov |

| Aspartate Aminotransferase (AspAT) | PtAspAT2, PtAspAT5, PtAspAT10 (in Populus) | Isoforms are targeted to different subcellular compartments (e.g., plastids, mitochondria, cytosol) and show differential expression in response to environmental stimuli. mdpi.com | The subcellular localization and distinct expression patterns suggest specialized roles for each isoform in linking amino acid biosynthesis with other metabolic processes under various conditions. mdpi.com |

This complexity prevents a simple understanding of the function of any single isoform relative to another without quantitative analysis. nih.gov Mathematical modeling based on in vitro kinetic measurements has shown that this system of isoforms is crucial for maintaining homeostasis and ensuring that fluxes in competing pathways remain independent. nih.govcornell.edu

Prebiotic Synthesis and Evolutionary Context of Aspartate Metabolism

The central role of aspartate in modern metabolism suggests its origins are deeply rooted in the chemistry of early Earth. The protometabolism hypothesis posits that conserved biochemical pathways have direct continuity with prebiotic chemical reactions. mdpi.comresearchgate.net Aspartate is a nodal metabolite, serving as a precursor to other amino acids (asparagine, threonine, methionine), pyrimidines, and as an amino donor in various syntheses. mdpi.com

The prebiotic synthesis of aspartate is challenging, primarily due to the instability of its direct precursor, oxaloacetate. mdpi.comnih.gov However, research has shown that plausible prebiotic routes could have overcome this obstacle. One biomimetic pathway involves the transamination of oxaloacetate using pyridoxamine (B1203002) (a form of vitamin B6) as a catalyst, supported by metal ions like Cu²⁺. mdpi.comnih.gov This reaction is fast enough to produce aspartate in significant yields (around 5%) before the oxaloacetate degrades and can operate under a wide range of pH, temperature, and pressure conditions relevant to early Earth. mdpi.comresearchgate.net

Other proposed prebiotic routes include the Bucherer-Bergs pathway, where α-ketoacids (like oxaloacetate) react with ammonia and cyanide sources to form the corresponding α-amino acids. nih.gov This pathway efficiently transforms oxaloacetate to aspartate and simultaneously allows for the formation of dihydroorotate, a precursor to pyrimidine nucleobases, suggesting a natural emergence of congruent metabolic pathways. nih.gov

The evolution from simple, prebiotically plausible catalysts like metal ions and small organic cofactors to complex, highly specific enzymes represents a major transition in the history of life. acs.org Early peptides, formed from abiotically synthesized amino acids, could have acted as scaffolds, binding these primordial catalysts and enhancing their efficiency and specificity. acs.org Over time, through evolutionary processes, these primitive peptide-cofactor complexes could have evolved into the sophisticated enzymes that orchestrate aspartate metabolism today, forming the interconnected and finely regulated networks essential for all life. mdpi.com

Advanced Analytical and Research Methodologies for Aspartate and Its Complexes

Chromatographic Techniques for Aspartate Quantification in Research

Chromatography, a cornerstone of analytical chemistry, offers powerful solutions for the separation and quantification of aspartate from intricate biological samples. The versatility of chromatographic methods allows for tailored approaches that can address specific research questions, from determining enantiomeric ratios to comprehensive metabolic profiling.

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely utilized technique for the analysis of amino acids, including aspartate. Due to the polar nature of aspartate, which results in poor retention on traditional reversed-phase columns, various strategies have been developed to enable effective separation and quantification helixchrom.comsielc.com.

One common approach involves derivatization, where the amino acid is chemically modified to enhance its chromatographic properties and facilitate detection. A sensitive method for the simultaneous determination of D- and L-aspartic acid involves pre-column derivatization with a chiral fluorogen, o-phthaldialdehyde (OPA) in the presence of a chiral thiol like N-acetyl-L-cysteine. This reaction forms fluorescent diastereomers that can be readily separated on a reverse-phase column and quantified with high sensitivity, allowing for the detection of as little as five picomoles of D-aspartate in the presence of a 100-fold excess of L-aspartate nih.govresearchgate.net. The total analysis time, including the derivatization step, can be as short as 10 minutes nih.gov.

Alternatively, mixed-mode chromatography offers a powerful solution for the analysis of polar compounds like aspartic acid without the need for derivatization helixchrom.com. Columns with mixed-mode stationary phases, which possess both hydrophobic and ion-exchange characteristics, can effectively retain and separate amino acids, carboxylic acids, and other polar molecules helixchrom.comsielc.com. For instance, a method utilizing a Primesep 100 column with a simple mobile phase of water, acetonitrile (B52724), and phosphoric acid has been developed for the analysis of non-essential amino acids, including L-aspartic acid sielc.com.

Furthermore, HPLC coupled with ultraviolet (UV) and charged aerosol detection (CAD) provides a reliable alternative to compendial methods for the impurity analysis of L-aspartic acid. This approach allows for the simultaneous quantification of polar amino acids and related organic acids in a single chromatographic run, offering improved sensitivity for weakly chromophoric amino acids thermofisher.com.

A summary of different HPLC methods for aspartate analysis is presented in the table below.

| Method | Principle | Detection | Key Advantages |

| Reversed-Phase HPLC with Chiral Derivatization | Pre-column derivatization with a chiral fluorogen (e.g., OPA/N-acetyl-L-cysteine) to form diastereomers. | Fluorescence | High sensitivity, enables enantiomeric separation of D- and L-aspartate. |

| Mixed-Mode Chromatography | Utilizes stationary phases with both reversed-phase and ion-exchange properties. | UV, ELSD, CAD, MS | No derivatization required, good retention of polar compounds. |

| HPLC-UV-CAD | Ion-pair chromatography with dual UV and Charged Aerosol Detection. | UV and CAD | Simultaneous detection of amino acids and organic acids, improved sensitivity for weak chromophores. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as an indispensable tool in the field of metabolomics, offering unparalleled sensitivity and specificity for the comprehensive analysis of metabolites in biological samples researchgate.net. This powerful technique combines the separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry, enabling the detection and quantification of a vast array of compounds, including aspartate, from complex biological matrices nih.gov.

In metabolomics studies, LC-MS/MS can be employed in both targeted and untargeted approaches. Targeted metabolomics focuses on the quantification of a predefined set of metabolites, offering high accuracy and reproducibility nih.gov. Untargeted metabolomics, on the other hand, aims to capture a global snapshot of all detectable metabolites in a sample to identify novel biomarkers or perturbed metabolic pathways nih.gov.

The versatility of LC-MS allows for the analysis of a wide range of metabolites with diverse chemical properties . For comprehensive metabolomic profiling, a single analytical platform is often insufficient. Therefore, multiple LC-MS/MS methods are typically employed, utilizing different chromatographic columns and ionization modes (positive and negative) to maximize metabolite coverage. For instance, a comprehensive LC-MS/MS assay has been developed that can quantitatively measure over 700 metabolites in serum or plasma, covering 20 metabolite classes nih.gov. This high-throughput assay utilizes chemical derivatization followed by reverse-phase LC-MS/MS and direct flow injection MS to achieve broad coverage and accurate quantification nih.gov. The limits of detection for this assay range from 1.4 nM to 10 mM, with recovery rates between 80% and 120% and a quantitative precision within 20% nih.gov.

The application of LC-MS/MS in metabolomics has provided significant insights into various physiological and pathological states. For example, it has been instrumental in studying the metabolic alterations associated with diseases such as non-alcoholic fatty liver disease (NAFLD) and in the discovery of potential disease biomarkers core.ac.uk.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of amino acids; however, due to their low volatility, derivatization is a prerequisite for their analysis by GC . The derivatization process involves chemically modifying the polar functional groups of the amino acids to increase their volatility, making them amenable to gas-phase separation researchgate.net.

A common derivatization method for amino acids is silylation, which involves the replacement of active hydrogens in hydroxyl, amino, and thiol groups with a silyl (B83357) group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group researchgate.net. TBDMS derivatives are often preferred due to their increased stability and reduced moisture sensitivity compared to TMS derivatives . The derivatized amino acids can then be separated by gas chromatography and detected by mass spectrometry, which provides characteristic fragmentation patterns for their identification and quantification .

GC-MS has been successfully applied to the detailed analysis of aspartate. For instance, a method has been developed for determining the complete positional isotopomer distribution of aspartate's carbon atoms using GC-tandem mass spectrometry (GC-MS/MS). This method involves the derivatization of aspartate to its TBDMS form, followed by the analysis of specific daughter fragments in the tandem MS spectra to resolve all 16 isotopomers of aspartate nih.gov. This approach is particularly valuable for ¹³C-metabolic flux analysis, which traces the flow of carbon atoms through metabolic pathways. The validity of this method has been demonstrated using ¹³C-labeled aspartate standards and natural aspartate nih.gov.

It is important to note that the derivatization process itself can sometimes lead to chemical transformations. For example, studies have shown that γ-glutamyl peptides can undergo intramolecular conversion to pyroglutamate during the esterification step of derivatization with methanolic HCl prior to GC-MS analysis nih.gov.

Electrophoretic Methods for Aspartate Analysis

Electrophoretic methods, particularly capillary electrophoresis, offer high-efficiency separations for charged species and are well-suited for the analysis of amino acids like aspartate. These techniques are especially powerful for the challenging task of separating enantiomers.

Capillary electrophoresis (CE) is a highly efficient analytical technique for the separation of charged molecules and has proven to be particularly effective for chiral separations chromatographytoday.comspringernature.com. The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, is achieved by introducing a chiral selector into the background electrolyte chromatographytoday.com. The enantiomers form transient, diastereomeric complexes with the chiral selector, leading to differences in their electrophoretic mobilities and thus their separation chromatographytoday.com.

A wide variety of chiral selectors have been employed in CE, with cyclodextrins and their derivatives being the most common due to their broad applicability springernature.com. Other chiral selectors include proteins, macrocyclic antibiotics, and chiral crown ethers springernature.comspringernature.com. The choice of chiral selector and the optimization of separation conditions, such as buffer pH, temperature, and selector concentration, are crucial for achieving successful enantiomeric resolution chromatographytoday.com.

The application of CE for the chiral separation of aspartate enantiomers is of significant interest in various fields, including neuroscience, where D-aspartate is known to have important physiological roles. For example, large-volume sample stacking capillary electrophoresis has been used for the sensitive determination of D- and L-aspartate and glutamate (B1630785) in single neurons nih.gov.

Capillary electrochromatography (CEC), a hybrid technique that combines the principles of CE and HPLC, also plays a significant role in chiral separations nih.gov. In open tubular capillary electrochromatography (OT-CEC), the stationary phase is coated on the inner wall of the capillary, providing a dual separation mechanism based on both electrophoretic mobility and partitioning between the stationary and mobile phases nih.gov.

Spectroscopic Techniques for Aspartate-Related Enzyme Assays

Spectroscopic techniques provide a powerful means to study the kinetics and mechanisms of enzymes that utilize aspartate as a substrate or produce it as a product. These methods are often continuous, allowing for the real-time monitoring of enzyme activity.

A continuous coupled UV-spectrophotometric assay has been developed for phosphate-releasing enzymes such as aspartate transcarbamylase. In this assay, the release of phosphate (B84403) is coupled to the phosphorolysis of a nucleoside analog, 7-methylinosine, catalyzed by purine (B94841) nucleoside phosphorylase. The reaction is monitored by the change in absorbance at 291 nm, allowing for the sensitive detection of enzyme activity nih.gov.

Visible wavelength spectrophotometric assays have also been established for the simple and rapid determination of both L-aspartate and D-aspartate. One such method for L-aspartate utilizes an L-aspartate dehydrogenase system, where the reaction rate is measured by the formation of formazan (B1609692) from a water-soluble tetrazolium salt, which results in an increase in absorbance at 438 nm nih.gov. For the determination of D-aspartate, a three-enzyme system consisting of aspartate racemase, L-aspartate dehydrogenase, and L-aspartate oxidase is employed. This method allows for the spectrophotometric determination of L- and D-aspartate in the micromolar range nih.gov.

Furthermore, various assay techniques for measuring the activity of aspartate aminotransferase, a key enzyme in amino acid metabolism, have been reviewed. These include direct spectrophotometric measurements, which are among the most important methods for determining the activity of this enzyme researchgate.net.

In addition to traditional spectrophotometry, more advanced spectroscopic techniques like inelastic neutron scattering (INS) have been used to probe the vibrational dynamics of enzymes. INS studies on aspartate aminotransferase have provided insights into how substrate binding alters the enzyme's picosecond vibrational dynamics, leading to a stiffening of the enzyme structure acs.org.

A summary of spectroscopic techniques for aspartate-related enzyme assays is provided below.

| Technique | Enzyme | Principle | Detection Wavelength |

| UV-Spectrophotometry | Aspartate Transcarbamylase | Coupled enzyme assay linking phosphate release to the phosphorolysis of 7-methylinosine. | 291 nm |

| Visible Spectrophotometry | L-Aspartate Dehydrogenase | Measurement of formazan formation from a water-soluble tetrazolium salt. | 438 nm |

| Visible Spectrophotometry | Aspartate Racemase, L-Aspartate Dehydrogenase, L-Aspartate Oxidase | Three-enzyme system for the determination of D-aspartate. | 438 nm |

| Direct Spectrophotometry | Aspartate Aminotransferase | Direct measurement of changes in absorbance related to substrate or product. | Varies |

| Inelastic Neutron Scattering | Aspartate Aminotransferase | Probing of protein vibrational dynamics upon substrate binding. | N/A |

Development and Application of Genetically Encoded Biosensors for Dynamic Intracellular Aspartate Measurement

Traditional methods for measuring intracellular metabolites, such as mass spectrometry, are often destructive, costly, and provide only static snapshots of metabolite levels. nih.govjanelia.org To overcome these limitations and enable the study of metabolite dynamics in real-time within living cells, genetically encoded biosensors have been developed. These protein-based sensors can visualize the production and depletion of metabolites with high spatiotemporal resolution. nih.gov

Recently, green fluorescent protein (GFP)-based sensors for aspartate, such as jAspSnFR3 and iAspSnFR, have been engineered. nih.govbiorxiv.orgnih.gov These biosensors provide a powerful tool for the dynamic measurement of intracellular aspartate concentrations. nih.govjanelia.org The fundamental design of these sensors involves a periplasmic binding protein that specifically binds aspartate, linked to a circularly permuted GFP (cpGFP). Upon binding aspartate, the protein undergoes a conformational change that alters the chromophore environment of the cpGFP, resulting in a change in fluorescence intensity. nih.gov

The development of the jAspSnFR3 sensor, for example, was achieved through structurally guided mutagenesis of a precursor glutamate sensor, iGluSnFR, to switch its specificity towards aspartate. nih.govelifesciences.orgelifesciences.org Similarly, the iAspSnFR sensor was engineered by screening deep mutational scanning libraries displayed on mammalian cells. biorxiv.org

These biosensors allow researchers to monitor temporal changes in intracellular aspartate resulting from genetic, pharmacological, or nutritional manipulations. nih.govresearchgate.net For instance, they can be used to track aspartate depletion following the inhibition of the electron transport chain or glutamine deprivation. biorxiv.orgbiorxiv.org This capability is crucial for dissecting the roles of aspartate in various cellular processes, including nucleotide synthesis and mitochondrial respiration, and for screening small molecules that target aspartate and glutamine metabolism. biorxiv.orgnih.govbiorxiv.org

In Vitro and In Cellulo Functional Characterization of Biosensors

The functional validation of newly developed genetically encoded biosensors is a critical step that involves both in vitro and in cellulo characterization.

In Vitro Characterization:

For the in vitro assessment, the purified biosensor protein is tested to determine its key biochemical features. The jAspSnFR3 sensor, for instance, exhibits a 20-fold increase in fluorescence upon saturation with aspartate. nih.gov Its dose-dependent fluorescence changes cover a physiologically relevant concentration range for intracellular aspartate. nih.gov A crucial aspect of characterization is determining the sensor's specificity. The jAspSnFR3 sensor shows no significant off-target binding from other relevant metabolites, ensuring that the signal accurately reflects aspartate levels. nih.gov While cpGFP-based sensors are inherently sensitive to pH, the fluorescence changes resulting from aspartate binding far exceed those expected from physiological changes in intracellular pH. nih.gov Another aspartate sensor, iAspSnFR, was shown to have a high affinity for aspartate with a K₀.₅ of 11 μM, while having a much lower affinity for glutamate (K₀.₅ = 0.38 mM) and asparagine (K₀.₅ = 4.4 mM), demonstrating desirable selectivity. biorxiv.org

In Cellulo Functional Characterization:

Following in vitro validation, the biosensor's performance is tested within living cells (in cellulo). The biosensor is expressed in various cell lines, such as HEK293 or H1299 cells, where its fluorescence can be monitored using microscopy. nih.govbiorxiv.orgelifesciences.org An important validation step is to correlate the biosensor's signal with aspartate levels measured by a conventional method like liquid chromatography-mass spectrometry (LCMS). Studies have shown a strong correlation between the jAspSnFR3 fluorescence intensity and intracellular aspartate concentrations determined by LCMS across a range of metabolic perturbations. nih.govelifesciences.org

The utility of these sensors is demonstrated by their ability to resolve temporal changes in aspartate levels. For example, when cells expressing jAspSnFR3 were deprived of glutamine, a primary substrate for aspartate synthesis, the GFP signal was abolished, indicating a drop in intracellular aspartate. nih.govelifesciences.orgelifesciences.org The iAspSnFR sensor similarly detected reduced aspartate levels upon glutamine deprivation or inhibition of the enzyme glutaminase (B10826351). biorxiv.orgresearchgate.net These biosensors can track the kinetics of aspartate changes in response to various inhibitors, revealing that the time required to reach a new metabolic steady-state can be much longer than previously assumed and is dependent on the specific treatment. nih.govresearchgate.net

| Biosensor | Feature | Finding | Reference |

|---|---|---|---|

| jAspSnFR3 | Fluorescence Change | 20-fold increase upon aspartate saturation | nih.gov |

| Specificity | No significant off-target binding | nih.gov | |

| iAspSnFR (precursor) | Aspartate Affinity (K0.5) | 11 µM | biorxiv.org |

| Glutamate Affinity (K0.5) | 0.38 mM | biorxiv.org | |

| Asparagine Affinity (K0.5) | 4.4 mM | biorxiv.org |

Fundamental Cellular and Subcellular Mechanisms of Aspartate Transport

Characterization of Aspartate Transporter Proteins

Aspartate transport across biological membranes is facilitated by several families of transporter proteins, each with distinct characteristics and localizations. A primary family involved in this process is the Solute Carrier (SLC) family, particularly the SLC1 and SLC25 superfamilies.

SLC1 Family (Excitatory Amino Acid Transporters - EAATs): These are high-affinity glutamate (B1630785) and aspartate transporters found on the plasma membrane of both neurons and glial cells. nih.gov In humans, there are five subtypes (EAAT1-5) that play a crucial role in clearing excitatory amino acids from the synaptic cleft, thereby preventing excitotoxicity. nih.gov While they transport both glutamate and aspartate, some show a higher affinity for aspartate. nih.gov For example, a bacterial homolog, GltPh, has been shown to be highly selective for aspartate over glutamate. nih.gov The SLC1A3 transporter, in particular, has been identified as a key player in aspartate uptake in certain cancer cells. researchgate.netnih.gov

SLC25 Family (Mitochondrial Carriers): This family includes transporters located on the inner mitochondrial membrane. The primary carriers for aspartate are the aspartate-glutamate carriers (AGCs), namely AGC1 (also known as Aralar1 or SLC25A12) and AGC2 (also known as citrin or SLC25A13). nih.gov These proteins are critical components of the malate-aspartate shuttle, facilitating the exchange of mitochondrial aspartate for cytosolic glutamate. researchgate.netnih.gov They are distinct from many other mitochondrial carriers due to the presence of N-terminal domains with EF-hand Ca2+-binding motifs, which regulate their activity. nih.gov Another mitochondrial protein, UCP2 (Uncoupling Protein 2), has also been implicated in the mitochondrial efflux of aspartate. researchgate.net In plants, several isoforms of aspartate aminotransferase (AspAT) are targeted to different subcellular compartments, including mitochondria and plastids, highlighting the compartmentalized nature of aspartate metabolism. nih.gov

Vesicular Aspartate Transporter: While the vesicular storage of glutamate is well-established, the specific transporter for aspartate into synaptic vesicles was debated for some time. pnas.orgpnas.org Research has identified sialin (B1330336) (SLC17A5), previously known as a lysosomal sialic acid transporter, as a vesicular transporter for both aspartate and glutamate. pnas.orgpnas.org Its presence in synaptic vesicles of hippocampal neurons and pinealocytes supports the role of aspartate as a neurotransmitter. pnas.orgpnas.org

Key Aspartate Transporter Proteins

| Transporter Family | Specific Transporter(s) | Location | Primary Function |

|---|---|---|---|

| SLC1 (EAATs) | EAAT1-5, SLC1A3 | Plasma Membrane | Uptake of extracellular aspartate and glutamate |

| SLC25 (Mitochondrial Carriers) | AGC1 (SLC25A12), AGC2 (SLC25A13), UCP2 | Inner Mitochondrial Membrane | Mitochondrial aspartate-glutamate exchange, aspartate efflux |

| SLC17 | Sialin (SLC17A5) | Synaptic Vesicles | Vesicular storage of aspartate and glutamate |

Molecular Mechanisms of Aspartate Cellular Uptake

The uptake of aspartate into cells is a complex process that is tightly regulated and often coupled to the transport of other ions. This ensures the efficient accumulation of aspartate against its concentration gradient and maintains cellular ion homeostasis.

The transport of aspartate across the plasma membrane by EAATs is an active process that relies on the electrochemical gradients of ions. nih.gov The uptake of one molecule of aspartate is typically coupled to the co-transport of two or three sodium ions (Na+) and one proton (H+), and the counter-transport of one potassium ion (K+). nih.govnih.gov This ion coupling provides the driving force for aspartate accumulation inside the cell.

The kinetics of aspartate transport have been studied in detail. For instance, the bacterial aspartate transporter GltTk exhibits a strong dependence of its apparent affinity for aspartate (KMAsp) on the Na+ concentration. nih.gov At low Na+ concentrations, the affinity for aspartate is lower, while at saturating Na+ concentrations, the KMAsp becomes independent of the Na+ concentration. nih.gov This indicates a cooperative binding mechanism where Na+ ions bind first, facilitating the subsequent binding of aspartate. nih.gov The transport process is electrogenic, meaning it results in a net movement of positive charge into the cell, which can be measured as an inward current. nih.gov

Vesicular uptake of aspartate is also an energy-dependent process, driven by a proton gradient (ΔpH) and a membrane potential (Δψ) generated by a vacuolar-type H+-ATPase. pnas.org Sialin, the vesicular aspartate transporter, utilizes the membrane potential (inside positive) as the primary driving force for aspartate accumulation into synaptic vesicles. pnas.org

Glial cells, particularly astrocytes, play a paramount role in regulating the extracellular concentrations of aspartate and glutamate. nih.govmdpi.com Astrocytes express high levels of EAAT1 (GLAST) and EAAT2 (GLT-1), which are responsible for the majority of glutamate and aspartate uptake in the brain. mdpi.com This rapid removal of excitatory amino acids from the synaptic cleft is essential for terminating synaptic transmission and preventing neuronal hyperexcitability and excitotoxicity. mdpi.com

The glutamate-aspartate transporters on glial cells are electrogenic and their activity is influenced by the ion gradients across the cell membrane. nih.gov Under pathological conditions such as ischemia, where there are significant shifts in ion concentrations (e.g., increased extracellular K+ and intracellular Na+), the direction of transport can be reversed. nih.gov This reversal of the transporter leads to the release of glutamate and aspartate from glial cells into the extracellular space, contributing to neuronal damage. nih.gov The uptake of glutamate by astrocytes also stimulates aerobic glycolysis, a process that can be inhibited by certain transporter blockers. kaust.edu.sayoutube.com

Inhibition of aspartate transporters can have profound effects on cellular and systemic aspartate homeostasis. Pharmacological inhibitors targeting EAATs, such as TFB-TBOA and UCPH-101, have been shown to effectively block aspartate and glutamate uptake. nih.gov In the context of cancer, where some cells rely on extracellular aspartate for proliferation, inhibition of the SLC1A3 transporter can sensitize these cells to other metabolic inhibitors. nih.gov

Competitive inhibitors that are also substrates for the transporter, like threo-β-hydroxyaspartate (THA), can induce a phenomenon known as trans-inhibition. kaust.edu.sa This occurs when the intracellular accumulation of the inhibitor prevents the further uptake of the natural substrate. kaust.edu.sa This mechanism can be a way to prevent the stimulation of glycolysis by glutamate in astrocytes. kaust.edu.sa

Subcellular Localization and Compartmentation of Aspartate Transport and Metabolism

Aspartate transport and metabolism are highly compartmentalized within the cell, with distinct processes occurring in the cytosol, mitochondria, and synaptic vesicles. This subcellular organization allows for the efficient coordination of various metabolic pathways.

The mitochondrion is a central hub for aspartate metabolism. Aspartate is synthesized within the mitochondrial matrix from oxaloacetate, a key intermediate of the citric acid cycle, through the action of mitochondrial aspartate aminotransferase (GOT2). researchgate.net The primary mechanism for exporting this newly synthesized aspartate to the cytosol is the malate-aspartate shuttle . fiveable.mewikipedia.org This shuttle involves the exchange of mitochondrial aspartate for cytosolic glutamate via the aspartate-glutamate carriers (AGC1 and AGC2) located on the inner mitochondrial membrane. nih.govfiveable.me Once in the cytosol, aspartate can be utilized for various biosynthetic pathways, including the synthesis of proteins, nucleotides, and other amino acids like arginine. researchgate.netmdpi.com The malate-aspartate shuttle is also crucial for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for ATP production via oxidative phosphorylation. wikipedia.orgwikipedia.org

In the cytosol , aspartate plays a role in several metabolic processes. Cytosolic aspartate aminotransferase (GOT1) can convert aspartate back to oxaloacetate, contributing to the regulation of the cytosolic redox state. mdpi.comencyclopedia.pub Aspartate is also a key precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. researchgate.netmdpi.com

In neurons , a portion of the cytosolic aspartate is transported into synaptic vesicles by the vesicular aspartate transporter, sialin. pnas.orgpnas.org This allows for the storage of aspartate and its subsequent release as a neurotransmitter upon neuronal stimulation. pnas.orgpnas.org The co-storage of aspartate and glutamate in the same vesicles in certain neuronal populations suggests a complex interplay between these two excitatory amino acids in synaptic transmission. pnas.org

The distinct subcellular localization of aspartate transporters and metabolic enzymes ensures that aspartate is directed to the appropriate pathways based on the cell's metabolic needs. This compartmentalization is essential for maintaining cellular energy balance, supporting cell proliferation, and enabling proper neuronal communication.

Methodologies for Experimental Synthesis of Potassium Magnesium Aspartate

Principles of Metal Salt Reaction with L-Aspartic Acid for Complex Formation

The formation of potassium magnesium L-aspartate is based on the principles of coordination chemistry, where the L-aspartate anion acts as a ligand, binding to the potassium and magnesium metal ions. L-aspartic acid, an amino acid, possesses two carboxyl groups and one amino group, all of which can participate in complex formation depending on the pH of the solution. wikipedia.orgwikipedia.org

At physiological pH, the carboxyl groups are deprotonated, carrying a negative charge, while the amino group is protonated, carrying a positive charge, forming a zwitterion. wikipedia.orgnih.gov In the synthesis of metal complexes, the reaction is typically carried out under conditions where the carboxyl groups are deprotonated, allowing them to coordinate with the positively charged metal ions (K⁺ and Mg²⁺). L-aspartic acid can act as a bidentate or tridentate ligand, meaning it can bind to a metal ion through two or three of its functional groups, respectively. wikipedia.org The most common mode of coordination for amino acids is as an N,O-bidentate ligand, forming a stable five-membered chelate ring. wikipedia.org

The synthesis generally involves reacting L-aspartic acid with sources of potassium and magnesium, such as potassium hydroxide (B78521) and magnesium oxide or magnesium carbonate. google.comgoogle.com The reaction can be represented as the neutralization of the acidic protons of L-aspartic acid by the basic potassium and magnesium compounds, leading to the formation of the double salt. The stoichiometry of the reactants is crucial for obtaining the desired product.

Optimization Considerations in Laboratory Synthesis Reactions

Optimizing the synthesis of this compound is critical to maximize yield, ensure high purity, and obtain a product with desirable physical properties. Key parameters that are manipulated include pH, temperature, and reaction time.

Role of pH Control in Product Formation and Purity

The pH of the reaction mixture is a paramount factor in the synthesis of this compound. It dictates the ionization state of L-aspartic acid's functional groups and thus its ability to form stable complexes with potassium and magnesium ions. vaia.comscirp.org

L-aspartic acid has three pKa values corresponding to its two carboxyl groups and one amino group. vaia.com At very low pH, all groups are protonated. As the pH increases, the carboxyl groups deprotonate, making them available for coordination with metal ions. vaia.com For the formation of stable aspartate complexes, the pH is typically adjusted to a range where the carboxyl groups are negatively charged. wikipedia.orgwikipedia.org

Several patents describe the importance of pH control. For instance, in the preparation of potassium L-aspartate, the pH of the reaction solution is adjusted to a range of 6.0 to 7.5. google.com Similarly, in the synthesis of magnesium L-aspartate, the pH is controlled to be between 5.5 and 7.5. google.com A patent for potassium aspartate preparation specifies a system pH of 7.5 during the reaction of L-aspartic acid with potassium hydroxide. google.com Precise pH control prevents the formation of unwanted side products and ensures that the desired double salt precipitates in a pure form.

The stability of the resulting metal-aspartate complexes is also pH-dependent. Potentiometric pH titration is a common method used to determine the stability constants of these complexes at various pH levels. scirp.orgresearchgate.net

Influence of Temperature and Reaction Time on Yield and Characteristics

Temperature and reaction time are interdependent variables that significantly influence the yield and physical characteristics of the synthesized this compound.

Temperature: The temperature at which the reaction is carried out affects the solubility of the reactants and the product, as well as the reaction kinetics. One patented method for preparing potassium aspartate involves dissolving L-aspartic acid in water at 40°C before reacting it with potassium hydroxide. google.com Another method for preparing potassium L-aspartate specifies a reaction temperature of 70-80°C. google.com The Michaelis constants (Km) of enzymes that metabolize aspartate, which can be seen as analogous to binding affinity in complex formation, have been shown to increase with temperature, indicating that temperature affects the stability of the interactions. researchgate.net

After the reaction, cooling is often employed to induce crystallization of the product. One patent describes cooling the supersaturated solution and then pre-freezing at -30 to -20°C. google.com Another method involves cooling to between -30 and -20°C after adding an organic solvent to precipitate the product. google.com The drying temperature is also a critical parameter, with one process specifying fluidized drying at 30-40°C to effectively control moisture content. google.com

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the reactants to the product. In one described synthesis of magnesium L-aspartate, the mixture is refluxed for 2 to 3 hours. google.com Following the reaction, a holding time may be necessary to allow for complete precipitation or crystallization. For example, one procedure specifies letting the solution stand for 1 hour before centrifugation. google.com The drying time is also specified, for instance, as 8.5 to 9 hours under reduced pressure. google.com

Optimizing both temperature and reaction time is crucial for achieving a high yield of a crystalline product with low impurity levels.

Research Approaches to Improve Product Characteristics and Handling in Laboratory Synthesis

Research in the synthesis of metal aspartates, including this compound, focuses on improving product characteristics such as purity, crystal form, and handling properties, as well as making the synthesis process more efficient and environmentally friendly.

One approach involves the use of different starting materials or reaction media. For example, a method for the solid-phase synthesis of magnesium aspartate at room temperature has been developed. This method involves mixing L-aspartic acid powder with magnesium oxide or magnesium hydroxide powder, followed by wet granulation and convection drying. google.com This process is simpler, consumes less energy, and avoids the use of large volumes of water compared to traditional solution-based methods. google.com

Improving the filtration and drying processes is another area of focus. A patented method for potassium aspartate preparation includes a three-stage filtration process using activated carbon and filter membranes to reduce impurities. google.com The same patent highlights the optimization of the drying method to fluidized-bed drying to save time, reduce energy consumption, and effectively control the final moisture content of the product. google.com

The choice of solvent for precipitation and washing is also critical. Ethanol is commonly used as an organic solvent to induce precipitation of the water-soluble aspartate salts. google.com The volume and concentration of the solvent, as well as the temperature at which it is added, are key parameters to be optimized.

Furthermore, research into the crystalline structure of the product can lead to improved handling and stability. For instance, obtaining a specific crystal form can result in a less hygroscopic product that is easier to handle and store.

Below is a data table summarizing the optimization of reaction conditions from a patent for potassium aspartate synthesis google.com:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| L-Aspartic Acid | 133.1g | 133.1g | 133.1g |

| Water | 93g | 93g | 106g |

| Potassium Hydroxide | 93g | 80g | 93g |

| Dissolving Temp. | 40°C | 45°C | 30°C |

| Precipitation Temp. | -25°C | -25°C | -20°C |

| Precipitation Time | 3 hours | 2.5 hours | 2.5 hours |

| Drying Temp. | 35°C | 30°C | 30°C |

| Drying Time | 8.5 hours | 8.5 hours | 9 hours |

| Yield | 97.4% | 98.6% | 96.1% |

| Purity (Content) | 98.6% | 96.6% | 96.1% |

Q & A

Q. What are the molecular mechanisms underlying the enhanced bioavailability of magnesium in potassium magnesium L-aspartate compared to other magnesium salts?

this compound’s bioavailability stems from the chelation of magnesium with L-aspartate, which facilitates ion transport via amino acid carriers in the intestinal epithelium. Experimental studies using in vitro absorption models (e.g., Caco-2 cell lines) and in vivo tracer techniques (e.g., isotopic labeling) have demonstrated higher uptake rates compared to inorganic salts like magnesium oxide or citrate . Key methodological considerations include measuring plasma magnesium levels post-administration and controlling for dietary magnesium intake.

Q. How does L-aspartate influence the stability and solubility of magnesium in aqueous solutions?

L-aspartate acts as a zwitterionic ligand, forming stable coordination complexes with magnesium ions. This reduces precipitation in neutral pH conditions. Researchers should characterize solubility using turbidimetric assays or dynamic light scattering (DLS), while stability can be assessed via prolonged storage trials under varying temperatures and pH .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) or inductively coupled plasma mass spectrometry (ICP-MS) for magnesium quantification are preferred. Interferents like sodium, calcium, and other amino acids (e.g., L-cysteine) must be controlled via sample pre-treatment (e.g., solid-phase extraction) .

Advanced Research Questions

Q. How can researchers resolve contradictions in studies on the neuropharmacological effects of this compound?

Discrepancies in outcomes (e.g., anxiolytic effects in mice vs. null results in primates) often arise from differences in dosage, species-specific metabolism, or experimental design (e.g., acute vs. chronic administration). Meta-analyses should stratify data by model organism, magnesium baseline status, and co-administered compounds (e.g., diazepam in the four-plate test) .

Q. What experimental designs are optimal for studying the role of this compound in membrane potential regulation?

Electrophysiological studies using patch-clamp techniques with HEK293 cells or primary neurons can elucidate its impact on ion channels. For example, high-potassium extracellular solutions containing potassium L-aspartate (50 mM) induce depolarization, mimicking physiological conditions. Data should be normalized to control solutions with equimolar NaCl .

Q. How does the enzymatic activity of aspartase (EC4.3.1.1) influence the metabolic fate of this compound?